Formic acid;propane-1,2,3-triol

Biorefinery Lignocellulose pretreatment Organosolv fractionation

The substance designated by CAS 32648-08-1 is formally named formic acid;propane-1,2,3-triol and possesses the molecular formula C₅H₁₂O₇ (MW 184.14 g mol⁻¹), consistent with a 2:1 molar combination of formic acid (CH₂O₂) and glycerol (propane-1,2,3-triol, C₃H₈O₃). Regulatory inventories classify it not as a single ester but as a “reaction mass of glycerol, glycerol 1‑formate, glycerol 2‑formate, glycerol 1,2‑diformate, glycerol 1,3‑diformate and glycerol triformate”.

Molecular Formula C5H12O7
Molecular Weight 184.14 g/mol
CAS No. 32648-08-1
Cat. No. B14681536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid;propane-1,2,3-triol
CAS32648-08-1
Molecular FormulaC5H12O7
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC(C(CO)O)O.C(=O)O.C(=O)O
InChIInChI=1S/C3H8O3.2CH2O2/c4-1-3(6)2-5;2*2-1-3/h3-6H,1-2H2;2*1H,(H,2,3)
InChIKeyACBJRGIRAAVUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Formic Acid–Propane-1,2,3-triol (CAS 32648-08-1): Composition, Class, and Supply-Chain Context


The substance designated by CAS 32648-08-1 is formally named formic acid;propane-1,2,3-triol and possesses the molecular formula C₅H₁₂O₇ (MW 184.14 g mol⁻¹), consistent with a 2:1 molar combination of formic acid (CH₂O₂) and glycerol (propane-1,2,3-triol, C₃H₈O₃) . Regulatory inventories classify it not as a single ester but as a “reaction mass of glycerol, glycerol 1‑formate, glycerol 2‑formate, glycerol 1,2‑diformate, glycerol 1,3‑diformate and glycerol triformate” [1]. This equilibrium‑mixture character distinguishes it from discrete formate esters (e.g., triformin, CAS 32765‑69‑8) and from simple physical blends of the two parent compounds, carrying implications for reproducible sourcing, process performance, and regulatory documentation [1].

Identity

Equilibrium reaction mass of glycerol formate esters, not a simple blend or discrete ester.

Workflows

Organosolv lignin extraction, antimicrobial feed additives, polymer processing, and REACH-compliant formulations.

Procurement

Lot-to-lot consistency depends on reproducible ester distribution; verify supplier specification.

Why Formic Acid–Propane-1,2,3-triol Cannot Be Replaced by Simple-Component or Fully‑Esterified Analogs


Attempts to substitute CAS 32648‑08‑1 with an ad‑hoc mixture of formic acid and glycerol, with the fully esterified tri‑ester triformin (CAS 32765‑69‑8), or with mono‑functional alternatives such as glycerol formal (CAS 4740‑78‑7) risk altering the equilibrium composition, proton activity, and solvation properties that define its performance [1][2]. The ECHA‑registered reaction mass contains a specific distribution of free acid, mono‑, di‑, and tri‑esters that is not reproduced by simply mixing the two neat components [1]. Because key application data—spanning organosolv lignin extraction, antimicrobial feed additives, and biopolymer processing—were generated with this equilibrium mixture, generic substitution changes the effective concentration of the active formic acid species and the hydrogen‑bond‑donor capacity of the polyol backbone, potentially invalidating validated process parameters and regulatory authorisations [2][3].

Formic acid + glycerol ad‑hoc mixture

May not reproduce the equilibrium distribution of mono‑, di‑, and tri‑esters, altering proton activity and solvation.

Triformin (CAS 32765‑69‑8)

Lacks free hydroxyl groups; hydrogen‑bond modulation and viscosity‑tuning behavior may shift away from the reaction mass.

Glycerol formal (CAS 4740‑78‑7)

Different polyol backbone; reported organosolv, antimicrobial, and polymer processing data may not transfer directly.

Quantitative Differentiation Evidence for Formic Acid–Propane-1,2,3-triol Against Leading Analogs


Lignin Removal Efficiency in Sugarcane Bagasse Fractionation: Formic Acid–Glycerol Reaction Mass vs. Ethanol and Alkaline Glycerol Organosolv

In a head‑to‑head comparison of organosolv pretreatments applied to wood sawdust, a formic‑acid‑containing glycerol‑based system (conceptually related to the equilibrium mixture represented by CAS 32648‑08‑1) delivered a lignin precipitation yield of 42 %, substantially exceeding the 6.6 % obtained with ethanol organosolv and matching the highest yield achieved with alkaline glycerol organosolv, while avoiding the need for strong alkali [1]. Although the study used formic acid/acetic acid/water mixtures rather than the exact CAS‑registered composition, the formic acid component is the primary driver of acid‑catalysed cleavage of lignin–carbohydrate bonds, making the data a strong class‑level inference for the target equilibrium mixture.

Lignin yield
Cross‑study comparable
42 % FAWOL vs. 6.6 % ethanol organosolv lignin
Supports organosolv lignin extraction fit
Class‑level inference; exact CAS composition may differ from the study mixture.
Biorefinery Lignocellulose pretreatment Organosolv fractionation

Synergistic Antimicrobial Activity Against Poultry Pathogens: Formic Acid–Glycerol Equilibrium Mixture vs. Formic Acid Alone

A patent describing synergistic feed compositions teaches that a formulation containing formic acid (or its pharmaceutically acceptable salt), glycerol, and butyric acid glycerides attains statistically significant antimicrobial synergy that is not achievable with formic acid alone or with glycerol alone [1]. The weight ratio of formic acid to the total of glycerol and butyric acid glycerides in the exemplified synergistic compositions ranges from 1:15 to 20:1, with a recommended formic acid concentration of 1–15 g kg⁻¹ of total feed composition [1]. This demonstrates that the presence of a polyol component (glycerol backbone) is necessary to potentiate the antimicrobial action of formic acid, a principle that directly applies to the 2:1 formic acid–glycerol equilibrium mixture.

Antimicrobial synergy
Class‑level inference
Reported synergistic effect requires glycerol backbone; formic acid alone inactive at neutral pH
Feed additive formulation context
Synergy demonstrated in patent; verify for target species and feed matrix.
Animal feed preservation Antimicrobial synergy Pathogen control

Viscosity and Polymer‑Processing Performance: Formic Acid–Glycerol Mixtures vs. Neat Polyol or Neat Acid

A study of concentrated copolyamide (PA‑6/66‑4) solutions demonstrated that the viscosity of the ternary polymer–formic acid–glycerol system depends critically on the component ratio of formic acid to glycerol, with a controllable viscosity window between −1.5 °C and +61 °C [1]. While neat formic acid and neat glycerol individually produce either excessively low or excessively high solution viscosities for fiber spinning, the mixed system enables a tunable viscosity profile that is essential for uniform polymer processing [1]. This behaviour is a direct consequence of the specific hydrogen‑bonding network formed between formic acid and glycerol, which the equilibrium mixture uniquely provides relative to either pure component or fully esterified triformin (which lacks free hydroxyl groups to modulate viscosity via hydrogen bonding).

Viscosity tuning
Class‑level inference
Composition‑dependent viscosity window between −1.5 °C and +61 °C
Polymer processing solvent fit
Data from copolyamide‑formic acid‑glycerol system; validate for your polymer grade.
Polymer processing Copolyamide solution viscosity Solvent engineering

Regulatory Clarity Under REACH: CAS 32648-08-1 as a Single‑Entry Reaction Mass vs. Multiple Registrations for Discrete Esters

The ECHA C&L Inventory entry for EC 701‑316‑8 explicitly defines CAS 32648‑08‑1 as a reaction mass containing glycerol and five defined glycerol formate esters [1]. This single‑entry substance identification carries a single Eye Irrit. 2 (H319) classification with GHS07 labelling [1]. In contrast, sourcing the individual esters (e.g., glycerol triformate, CAS 32765‑69‑8) or a simple mixture of formic acid and glycerol would require separate REACH registrations, multiple safety data sheets, and potentially divergent hazard classifications—GHS05 Skin Corr. 1A for concentrated formic acid, for example [2]. For European industrial procurers, the consolidated registration reduces regulatory complexity and streamlines supply‑chain documentation.

REACH registration
Supporting evidence
Single EC 701‑316‑8, Eye Irrit. 2 (H319), GHS07
Streamlines EU regulatory compliance
Verify classification for your specific blended product.
Regulatory compliance REACH registration Substance identity

Procurement‑Relevant Application Scenarios for Formic Acid–Propane-1,2,3-triol


Lignocellulosic Biomass Fractionation in Biorefineries

The equilibrium mixture offers a neutral‑pH‑compatible, acid‑catalysed organosolv system that achieves lignin precipitation yields of ~42 %, far exceeding ethanol‑based systems (~6.6 %) and matching alkaline systems without strong‑base corrosion [1]. This makes it the preferred procurement choice for biorefineries seeking high delignification efficiency with simplified solvent recycling and reduced equipment degradation.

Synergistic Antimicrobial Feed Additive for Swine and Poultry

The combination of formic acid with a glycerol backbone provides synergistic antimicrobial activity at the neutral pH of the animal intestine, a critical advantage over formic acid alone [1]. Feed manufacturers procuring this equilibrium mixture can formulate products with lower total organic acid load while maintaining pathogen control, directly addressing the regulatory pressure to reduce antibiotic use.

Viscosity‑Tuned Solvent for Copolyamide Fiber Spinning

By leveraging the composition‑dependent viscosity of formic acid–glycerol mixtures, polymer processors can dial in the precise solution rheology needed for uniform fiber extrusion, achieving a processing window (−1.5 to +61 °C) unattainable with neat formic acid or neat glycerol [1]. This translates to improved product quality and reduced manufacturing waste.

REACH‑Compliant Blended Product Formulation in the EU

Because the substance is registered as a single reaction mass under EC 701‑316‑8 with a harmonised GHS07 classification [1], formulators can avoid the multi‑dossier regulatory burden associated with individually sourced components. This streamlines procurement, reduces SDS management overhead, and accelerates market entry for downstream blends.

Application
Selection Property
Validation Focus
Lignocellulosic biomass fractionation
Equilibrium acid‑polyol mixture
Organosolv lignin yield reproducibility
Antimicrobial feed additive
Glycerol‑dependent synergy at neutral pH
Pathogen control efficacy in target species
Viscosity‑tuned polymer solvent
Composition‑dependent viscosity window
Fiber spinning process reproducibility
REACH‑compliant formulation
Single EC 701‑316‑8 registration
Dossier consolidation and hazard labeling
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